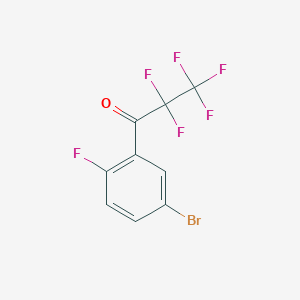
N2-Fmoc-N2,N5-dimethyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Fmoc-N2,N5-dimethyl-L-glutamine: is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two methyl groups attached to the nitrogen atoms of the glutamine molecule . It is typically a white to off-white solid with good solubility properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N2-Fmoc-N2,N5-dimethyl-L-glutamine involves multiple steps, starting from L-glutamic acid. The synthetic route generally includes the protection of the amino group, followed by methylation and subsequent deprotection steps to yield the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in production .
Análisis De Reacciones Químicas
Types of Reactions: N2-Fmoc-N2,N5-dimethyl-L-glutamine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Methylation: Dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, removal of the Fmoc group yields N2,N5-dimethyl-L-glutamine, which can be further modified .
Aplicaciones Científicas De Investigación
Chemistry: N2-Fmoc-N2,N5-dimethyl-L-glutamine is used as a building block in peptide synthesis.
Biology and Medicine: In biological research, this compound is used to study the role of glutamine derivatives in cellular processes.
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of N2-Fmoc-N2,N5-dimethyl-L-glutamine involves its interaction with specific molecular targets. The Fmoc group provides protection during synthesis, allowing for selective reactions at other sites. Upon removal of the Fmoc group, the compound can interact with enzymes and other proteins, influencing their activity and function . The methyl groups enhance the compound’s stability and solubility, facilitating its use in various applications .
Comparación Con Compuestos Similares
N2-Fmoc-L-glutamine: Lacks the methyl groups, making it less stable and less soluble compared to N2-Fmoc-N2,N5-dimethyl-L-glutamine.
N2,N5-dimethyl-L-glutamine: Does not have the Fmoc group, limiting its use in peptide synthesis.
Uniqueness: this compound stands out due to its dual protection and methylation, which provide enhanced stability and versatility in chemical synthesis. Its unique structure allows for selective modifications, making it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C22H24N2O5 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-(methylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-23-20(25)12-11-19(21(26)27)24(2)22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,25)(H,26,27)/t19-/m0/s1 |
Clave InChI |
PATYJEFSFJQLMX-IBGZPJMESA-N |
SMILES isomérico |
CNC(=O)CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CNC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


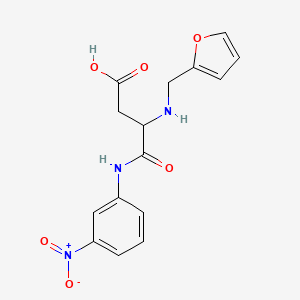
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
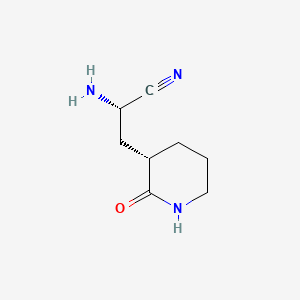
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
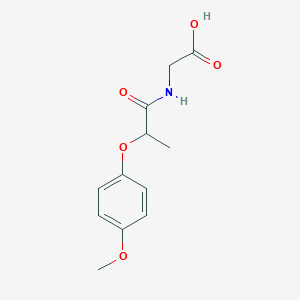
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
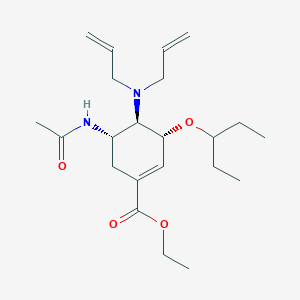


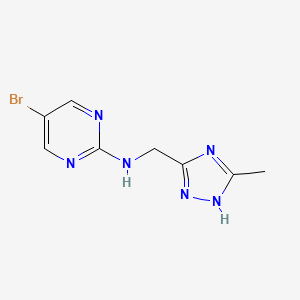
![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
